N-(2,6-dimethyl-3-pyridinyl)acetamide
Description
N-(2,6-Dimethyl-3-pyridinyl)acetamide is a pyridine-derived acetamide compound characterized by a pyridine ring substituted with methyl groups at the 2- and 6-positions and an acetamide moiety at the 3-position. The presence of methyl groups may influence lipophilicity and metabolic stability compared to unsubstituted pyridine analogs .
Properties
IUPAC Name |
N-(2,6-dimethylpyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-4-5-9(7(2)10-6)11-8(3)12/h4-5H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKGMAPAVPMOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)NC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51468-08-7 | |
| Record name | N-(2,6-Dimethyl-3-pyridinyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51468-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis via Reaction of Piperazine with N-Haloacetyl-2,6-xylidine
One of the most documented industrially viable methods involves the reaction of piperazine with N-haloacetyl-2,6-xylidine (a halogenated acetamide derivative of 2,6-dimethylphenyl) in aqueous acidic media. The process is characterized by the following steps:
Step a: Addition of hydrochloric acid (HCl) to an aqueous solution containing piperazine, followed by the addition of N-haloacetyl-2,6-xylidine. The reaction is exothermic and typically conducted at elevated temperatures between 60°C and 90°C, optimally around 80°C, to promote efficient reaction kinetics.
Step b: Separation of the solid adduct formed during the reaction by filtration at elevated temperature (~60°C).
Step c: Neutralization of the acidic filtrate to a pH above 8, preferably around 10, using bases such as sodium hydroxide or potassium hydroxide.
Step d: Extraction of the neutralized filtrate with an organic solvent, for example, toluene, to separate the organic phase containing the product.
Step e: Crystallization of the product from the organic solvent by controlled cooling, seeding, and further temperature reduction to precipitate the pure compound.
Step f: Filtration, washing, and drying of the crystalline product to obtain a white precipitate with high purity (>97.5% by HPLC).
Example Data from Patent WO2004000824A1:
| Parameter | Condition/Value |
|---|---|
| Piperazine amount | 12.9 g (0.15 mol, 3 eq.) |
| HCl volume | 12.4 ml (0.15 mol, 3 eq.) |
| N-haloacetyl-2,6-xylidine | 9.9 g (0.05 mol, 1 eq.) |
| Reaction temperature | 80°C |
| Reaction time | 2 hours |
| Filtration temperature | 60°C |
| Neutralization agent | NaOH 50% aqueous solution (8.5 ml) |
| Extraction solvent | Toluene (120 ml) |
| Crystallization temperature | Seeded at 60°C, cooled to 0-5°C |
| Product yield | 8.6 g (70%, 68% active yield) |
| Product melting point | 118°C |
| Purity (HPLC) | >97.5% |
This method is scalable and suitable for industrial production, offering good yields and product purity.
Condensation of 2-Chloro-N-(2,6-xylyl)acetamide with Piperazine
Another documented synthesis route involves the condensation reaction of 2-chloro-N-(2,6-xylyl)acetamide with piperazine. This method is notable for its simplicity and directness but faces challenges related to selectivity due to symmetrical secondary amine groups in piperazine that can lead to double substitution by-products.
To mitigate this, the reaction is performed using a large excess of anhydrous piperazine to favor monosubstitution. The crude product obtained is then purified by recrystallization from solvents such as ethanol or methanol to remove disubstituted impurities.
Experimental examples from CN101747294B:
| Example | Solvent | Solvent Volume | Stirring Temperature | Stirring Time | Product Yield (%) | Melting Point (°C) | LC-MS Analysis for By-products |
|---|---|---|---|---|---|---|---|
| 1 | Ethanol | 1.20 L | 25°C | 4 hours | 72.1 | 101.3 - 103.7 | No disubstituted by-products |
| 2 | Methanol | 600 ml | Room temp | 4 hours | 70.0 | 101.1 - 103.6 | No disubstituted by-products |
| 3 | Ethanol | 1.62 L | 25°C | 4 hours | 72.6 | 101.3 - 103.7 | No disubstituted by-products |
| 4 | Ethanol | 1.08 L | Room temp | 5 hours | 71.4 | 101.3 - 103.5 | No disubstituted by-products |
| 5 | Ethanol | 1.38 L | 25°C | 3 hours | 71.7 | 101.3 - 103.6 | No disubstituted by-products |
| 6 | Methanol | 480 ml | Room temp | 4 hours | 70.1 | 101.3 - 103.7 | No disubstituted by-products |
These results demonstrate consistent yields around 70% with high purity, and no detectable double substitution side products after recrystallization, indicating the effectiveness of the purification step.
Comparative Analysis of Preparation Methods
| Aspect | Method 1: N-Haloacetyl-2,6-xylidine + Piperazine | Method 2: 2-Chloro-N-(2,6-xylyl)acetamide + Piperazine |
|---|---|---|
| Reaction Medium | Aqueous acidic solution | Anhydrous or less aqueous conditions |
| Reaction Temperature | 60-90°C (optimal ~80°C) | Room temperature to mild heating |
| Selectivity | High, due to controlled addition and neutralization | Moderate, requires excess piperazine to avoid disubstitution |
| Purification | Filtration, neutralization, solvent extraction, crystallization | Recrystallization from ethanol or methanol |
| Yield | ~70% | ~70% |
| Product Purity | >97.5% (HPLC) | High, no disubstituted by-products detected (LC-MS) |
| Industrial Suitability | Suitable for scale-up | Suitable, but requires careful control of substitution |
Research Findings and Notes
The reaction of piperazine with N-haloacetyl-2,6-xylidine is exothermic, requiring cautious addition of HCl and temperature control to avoid side reactions.
Neutralization of the acidic filtrate is critical to prevent decomposition and to facilitate efficient extraction and crystallization of the product.
The symmetrical nature of piperazine’s secondary amine groups poses a challenge for selectivity, often leading to double substitution side products; however, purification by recrystallization effectively removes these impurities.
Analytical techniques such as HPLC and LC-MS are essential for confirming product purity and absence of disubstituted by-products.
Both methods yield white crystalline solids with melting points around 101-118°C, consistent with literature values for this compound derivatives.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethyl-3-pyridinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-(2,6-dimethyl-3-pyridinyl)ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Studied for its cytotoxic activity against certain cancer cell lines.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethyl-3-pyridinyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Pyridine-Based Acetamide Derivatives
Pyridine derivatives with acetamide substituents are well-documented in the Catalog of Pyridine Compounds (2017). Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Position : The 3-acetamide position is conserved across analogs, but hydroxyl or halogen groups at other positions modulate solubility and reactivity.
- Steric Effects : The 2,6-dimethyl groups in the target compound likely reduce rotational freedom and increase metabolic stability compared to hydroxylated analogs .
Non-Pyridine Heterocyclic Acetamides
Several heterocyclic acetamides with distinct cores are reported in patents and agrochemical studies:
Key Observations :
- Heterocycle Impact : Benzothiazole and purine cores introduce distinct electronic properties compared to pyridine, affecting target selectivity (e.g., enzyme inhibition) .
- Agrochemical Relevance: Chloroacetamides like alachlor highlight the role of halogenation in herbicidal activity, contrasting with the non-halogenated pyridine acetamides .
Functional Group Variations in Acetamides
The substituents on the acetamide nitrogen or adjacent groups significantly alter bioactivity:
Key Observations :
- Electron-Withdrawing Groups : Nitro or trichloro substitutions increase reactivity, whereas methyl groups in the target compound favor passive diffusion in biological systems .
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